(1Z,6R,11R,13R,14S,15S,16R,19Z,23R,27R)-23-acetyl-27-hydroxy-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19-triene-14,2'-oxirane]-3,18-dione
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Overview
Description
The compound (1Z,6R,11R,13R,14S,15S,16R,19Z,23R,27R)-23-acetyl-27-hydroxy-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19-triene-14,2’-oxirane]-3,18-dione is a complex organic molecule with a unique spiro structure. This compound is characterized by its multiple stereocenters and intricate ring system, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry. The synthetic route typically starts with the formation of the core spiro structure, followed by the introduction of functional groups such as acetyl and hydroxy groups. Common reagents used in these reactions include organometallic reagents, oxidizing agents, and protecting groups to ensure selective reactions at specific sites.
Industrial Production Methods: Industrial production of this compound, if applicable, would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including:
- Oxidation : Introduction of oxygen atoms to form oxides or peroxides.
- Reduction : Removal of oxygen atoms or addition of hydrogen atoms.
- Substitution : Replacement of one functional group with another.
- Oxidation : Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
- Reduction : Common reducing agents include lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4).
- Substitution : Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
- Chemistry : Used as a building block for the synthesis of more complex molecules.
- Biology : Studied for its potential biological activity and interactions with biomolecules.
- Medicine : Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
- Industry : Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, or modulating gene expression. The exact mechanism of action would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds:
- (1E,6R,11R,13R,14S,15S,16R,19Z,21E,23R,27R)-23-[(1S)-1-hydroxyethyl]-9,15-dimethyl-3,18-dioxospiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19,21-tetraene-14,2’-oxirane]-27-yl acetate
- (7R,9Z,11R,12S,13R,14S,15S,16S,17R,18R,19Z,21Z)-2,15,17,27,29-Pentahydroxy-11-methoxy-3,7,12,14,
Uniqueness: The uniqueness of (1Z,6R,11R,13R,14S,15S,16R,19Z,23R,27R)-23-acetyl-27-hydroxy-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19-triene-14,2’-oxirane]-3,18-dione lies in its specific stereochemistry and functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C29H36O9 |
---|---|
Molecular Weight |
528.6 g/mol |
IUPAC Name |
(1Z,6R,11R,13R,14S,15S,16R,19Z,23R,27R)-23-acetyl-27-hydroxy-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19-triene-14,2'-oxirane]-3,18-dione |
InChI |
InChI=1S/C29H36O9/c1-17-7-10-27-15-34-24(32)13-19-8-11-35-28(18(2)30,25(19)33)9-5-4-6-23(31)38-20-14-22(37-21(27)12-17)29(16-36-29)26(20,27)3/h4,6,12-13,20-22,25,33H,5,7-11,14-16H2,1-3H3/b6-4-,19-13-/t20-,21-,22-,25-,26-,27-,28+,29+/m1/s1 |
InChI Key |
LXIQXFWXXPJPEE-QZAJVOIVSA-N |
Isomeric SMILES |
CC1=C[C@@H]2[C@@]3(CC1)COC(=O)/C=C\4/CCO[C@@]([C@@H]4O)(CC/C=C\C(=O)O[C@H]5[C@]3([C@]6(CO6)[C@@H](C5)O2)C)C(=O)C |
Canonical SMILES |
CC1=CC2C3(CC1)COC(=O)C=C4CCOC(C4O)(CCC=CC(=O)OC5C3(C6(CO6)C(C5)O2)C)C(=O)C |
Origin of Product |
United States |
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